molecular formula C10H13NO3 B1278447 1-(tert-Butoxy)-4-nitrobenzene CAS No. 2109-72-0

1-(tert-Butoxy)-4-nitrobenzene

Cat. No. B1278447
Key on ui cas rn: 2109-72-0
M. Wt: 195.21 g/mol
InChI Key: WQGIOEFHXBODQW-UHFFFAOYSA-N
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Patent
US06350759B1

Procedure details

43.79 mmol of N-N-dimethylformamide di-tert-butyl acetal are added, at ambient temperature, to a solution of 10.78 mmol (1.5 g) of 4-nitrophenol in 10 ml of toluene. The reaction mixture is heated at reflux, with vigorous stirring, for 5 hours. The reaction mixture is diluted with ethyl acetate and then washed with water, with saturated aqueous sodium bicarbonate solution and then with 10% aqueous sodium chloride solution. The expected product is obtained by drying the organic phase and then concentrating.
[Compound]
Name
N-N-dimethylformamide di-tert-butyl acetal
Quantity
43.79 mmol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]1([CH3:17])[CH:16]=CC=C[CH:12]=1>C(OCC)(=O)C>[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)([CH3:17])([CH3:16])[CH3:12]

Inputs

Step One
Name
N-N-dimethylformamide di-tert-butyl acetal
Quantity
43.79 mmol
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, with vigorous stirring, for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed with water, with saturated aqueous sodium bicarbonate solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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